Methyl 6-(2,4-Difluorophenoxy)nicotinate
Overview
Description
Methyl 6-(2,4-Difluorophenoxy)nicotinate is a chemical compound with the molecular formula C13H9F2NO3 and a molecular weight of 265.22 g/mol It is characterized by the presence of a nicotinate ester linked to a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,4-Difluorophenoxy)nicotinate typically involves the esterification of 6-hydroxynicotinic acid with methyl alcohol in the presence of an acid catalyst. The difluorophenoxy group is introduced through a nucleophilic substitution reaction using 2,4-difluorophenol and a suitable base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,4-Difluorophenoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like potassium carbonate or sodium hydroxide facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-(2,4-Difluorophenoxy)nicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(2,4-Difluorophenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The difluorophenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2,4-Dichlorophenoxy)nicotinate
- Methyl 6-(2,4-Dibromophenoxy)nicotinate
- Methyl 6-(2,4-Dimethylphenoxy)nicotinate
Uniqueness
Methyl 6-(2,4-Difluorophenoxy)nicotinate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity, making this compound particularly valuable in pharmaceutical research .
Properties
IUPAC Name |
methyl 6-(2,4-difluorophenoxy)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c1-18-13(17)8-2-5-12(16-7-8)19-11-4-3-9(14)6-10(11)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGSKCAPATZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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